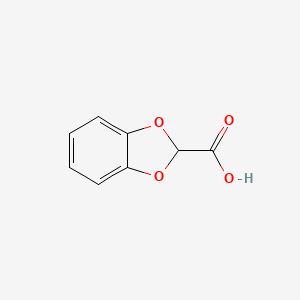
1,3-Benzodioxole-2-carboxylic acid
Overview
Description
1,3-Benzodioxole-2-carboxylic acid is an organic compound with the molecular formula C8H6O4. It is a derivative of benzodioxole, which is a heterocyclic compound containing a methylenedioxy group fused to a benzene ring.
Mechanism of Action
Target of Action
The primary target of 1,3-Benzodioxole-2-carboxylic acid is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .
Mode of Action
This compound interacts with its target, the auxin receptor TIR1, acting as an agonist . This interaction enhances root-related signaling responses, promoting root growth in plants . The compound exhibits auxin-like physiological functions and is recognized by TIR1 .
Biochemical Pathways
The compound affects the auxin signaling pathway, enhancing the transcriptional activity of the auxin response reporter (DR5:GUS) . It induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes .
Pharmacokinetics
Its potent activity in promoting root growth suggests that it may have favorable bioavailability in plant systems .
Result of Action
The action of this compound results in a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . It significantly enhances auxin response reporter’s transcriptional activity, leading to the down-regulation of root growth-inhibiting genes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the compound has been shown to be effective in promoting root growth in different plant species, suggesting that it may have broad applicability across various environmental conditions .
Biochemical Analysis
Biochemical Properties
1,3-Benzodioxole-2-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2 . These enzymes are involved in the biosynthesis of prostaglandins, which are important mediators of inflammation and pain. The interaction between this compound and cyclooxygenase enzymes is characterized by competitive inhibition, where the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandin H2 .
Cellular Effects
This compound has been observed to exert various effects on different types of cells. In particular, it has shown cytotoxic activity against certain cancer cell lines, such as cervical carcinoma cells (HeLa) . The compound influences cell function by inhibiting cell proliferation and inducing apoptosis. Additionally, this compound affects cell signaling pathways, including those involved in inflammation and pain response, by inhibiting the production of prostaglandins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound acts as a competitive inhibitor of cyclooxygenase enzymes, binding to the active site and preventing the conversion of arachidonic acid to prostaglandin H2 . This inhibition leads to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity against cyclooxygenase enzymes over extended periods . Degradation products of this compound may form under certain conditions, potentially altering its biochemical properties and effects on cells . Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in terms of inhibiting cell proliferation and inducing apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound have been evaluated in animal models to determine its dosage-dependent impact. Studies have shown that the compound exhibits a threshold effect, where low doses may have minimal impact, while higher doses result in significant inhibition of cyclooxygenase enzymes and reduction in prostaglandin production . At high doses, this compound may also exhibit toxic or adverse effects, including gastrointestinal disturbances and renal toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of arachidonic acid. The compound interacts with cyclooxygenase enzymes, inhibiting the conversion of arachidonic acid to prostaglandin H2 . This inhibition affects the overall metabolic flux of prostaglandin synthesis, leading to a decrease in the levels of downstream metabolites, such as thromboxane and prostacyclin . Additionally, this compound may interact with other enzymes and cofactors involved in the metabolism of fatty acids and eicosanoids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound is likely to be transported across cell membranes via specific transporters, facilitating its uptake into cells . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s activity and function, particularly in terms of its inhibitory effects on cyclooxygenase enzymes .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where cyclooxygenase enzymes are predominantly found . This localization facilitates the compound’s interaction with its target enzymes, enhancing its inhibitory effects on prostaglandin synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-2-carboxylic acid can be synthesized through several methods. One common method involves the acetalization of catechol with disubstituted halomethanes. The reaction typically requires a catalyst such as HY zeolite, which facilitates the acetalization and ketalization of various aldehydes and ketones with catechol . The optimal reaction conditions include a molar ratio of catechol to aldehydes or ketones of 1:1.4, a catalyst amount of 3.5 g/l mol catechol, and a reaction time of 5 hours. Under these conditions, the conversion and selectivity are over 50% and 97%, respectively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of catalytic synthesis and optimization of reaction conditions can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
1,3-Benzodioxole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
1,3-Benzodioxole-2-carboxylic acid can be compared with other similar compounds, such as:
1,3-Benzodioxole: A simpler compound without the carboxylic acid group.
1,4-Benzodioxine: A related compound with a different ring structure.
Methylenedioxybenzene: Another related compound with a methylenedioxy group.
Uniqueness
This compound is unique due to the presence of both the methylenedioxy group and the carboxylic acid group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-benzodioxole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIAUZUZNFRBGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424586 | |
| Record name | 1,3-benzodioxole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827-81-6 | |
| Record name | 1,3-benzodioxole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1277517.png)
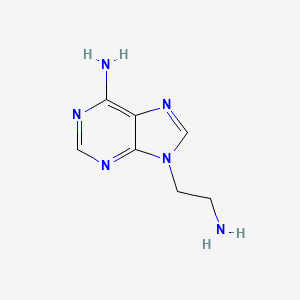
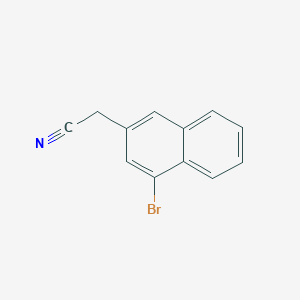

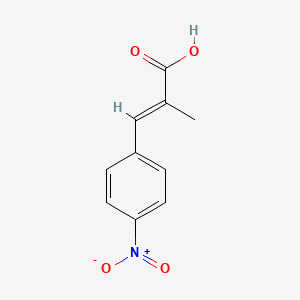

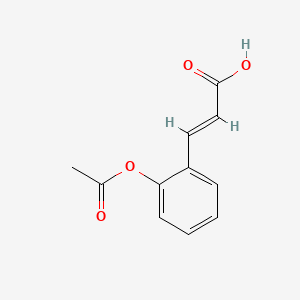
![3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B1277529.png)




![4-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1277548.png)

